ethyl 4-(2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamido)benzoate
Description
Ethyl 4-(2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring a fused triazolo-triazine core. Key structural elements include:
- Triazolo-triazine backbone: A [1,2,4]triazolo[4,3-a][1,3,5]triazine system substituted with ethylamino groups at positions 5 and 5.
- Sulfanyl-acetamido linker: A thioether bridge connects the triazolo-triazine core to an acetamide group.
- Benzoate ester terminus: A 4-substituted ethyl benzoate group enhances lipophilicity and metabolic stability compared to carboxylic acid analogs.
Properties
IUPAC Name |
ethyl 4-[[2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8O3S/c1-4-20-16-23-17(21-5-2)27-18(24-16)25-26-19(27)31-11-14(28)22-13-9-7-12(8-10-13)15(29)30-6-3/h7-10H,4-6,11H2,1-3H3,(H,22,28)(H2,20,21,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJWOTQQAHMFNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=CC=C(C=C3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamido)benzoate typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as automated synthesis and real-time monitoring are often employed to maintain consistent quality and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions mentioned above are carried out under specific conditions, such as controlled temperature, pressure, and pH. Common reagents include acids, bases, solvents, and catalysts that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Ethyl 4-(2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamido)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Research Implications
The structural uniqueness of ethyl 4-(2-{[5,7-bis(ethylamino)-triazolo-triazin-3-yl]sulfanyl}acetamido)benzoate positions it as a candidate for:
- Enzyme inhibition: Potential kinase or protease modulation due to triazine’s nucleotide mimicry.
- Receptor targeting: Adenosine receptor analogs (A2A/A3) may share functional group similarities .
Further studies should explore its pharmacokinetics and comparative binding assays against the analogs discussed.
Biological Activity
Ethyl 4-(2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamido)benzoate (CAS Number: 397266-64-7) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula: C₁₂H₁₉N₇O₂S
- Molecular Weight: 325.39 g/mol
- SMILES Notation: CCOC(=O)CSc1nnc2n1c(NCC)nc(n2)NCC
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Studies have shown that compounds containing triazole and thiadiazole moieties exhibit diverse pharmacological effects, including anti-cancer and antimicrobial properties.
Anticancer Activity
Research indicates that triazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance:
- Case Study: A study evaluated a series of triazole derivatives for their anticancer activity against various cell lines. The results demonstrated that certain derivatives exhibited IC₅₀ values comparable to standard chemotherapeutic agents like doxorubicin .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Triazole A | A-431 | <10 |
| Triazole B | Jurkat | <15 |
| Ethyl Derivative | HT29 | <12 |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Triazoles are known for their ability to disrupt fungal cell membrane synthesis and have shown promise against bacterial strains.
- Research Findings: A study found that triazole-containing compounds displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents: The presence of electron-donating groups on the aromatic ring enhances cytotoxicity.
- Linkers: The sulfanyl group plays a crucial role in the interaction with biological targets.
Pharmacological Evaluation
In vivo studies are necessary to validate the therapeutic potential of this compound. Preliminary evaluations suggest that it may serve as a lead compound for developing novel anticancer agents or antimicrobial therapies.
| Evaluation Type | Results |
|---|---|
| In vitro Cytotoxicity | Promising against various cancer cell lines |
| Antibacterial Assay | Effective against multiple bacterial strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
